molecular formula C9H17NOSi B14608401 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- CAS No. 60550-33-6

3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)-

Cat. No.: B14608401
CAS No.: 60550-33-6
M. Wt: 183.32 g/mol
InChI Key: FWMOQDOQRQEJDR-UHFFFAOYSA-N
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Description

3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- is an organic compound characterized by the presence of a nitrile group, a vinyl group, and a trimethylsilyl group

Preparation Methods

The synthesis of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group during synthesis. The vinyl group can undergo polymerization or other addition reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:

    3-Pentenenitrile: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    4-Methyl-2-(trimethylsilyl)-butanenitrile: Similar structure but with different positioning of the nitrile and vinyl groups.

    Trimethylsilyl cyanide: Contains a trimethylsilyl group and a nitrile group but lacks the vinyl group. The uniqueness of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

CAS No.

60550-33-6

Molecular Formula

C9H17NOSi

Molecular Weight

183.32 g/mol

IUPAC Name

4-methyl-2-trimethylsilyloxypent-3-enenitrile

InChI

InChI=1S/C9H17NOSi/c1-8(2)6-9(7-10)11-12(3,4)5/h6,9H,1-5H3

InChI Key

FWMOQDOQRQEJDR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C#N)O[Si](C)(C)C)C

Origin of Product

United States

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